molecular formula C17H15BrN2OS B5229971 1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide

1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide

Cat. No. B5229971
M. Wt: 375.3 g/mol
InChI Key: YSERPWJHYDBARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as PTE hydrobromide and is a white, crystalline powder that is soluble in water. In

Scientific Research Applications

PTE hydrobromide has been extensively studied for its potential applications in various scientific research fields. One of the most common applications of PTE hydrobromide is in the study of protein kinase inhibitors. PTE hydrobromide has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in various studies to investigate the role of PKC in various cellular processes such as cell proliferation, differentiation, and apoptosis.
PTE hydrobromide has also been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines and has been proposed as a potential chemotherapeutic agent. Additionally, PTE hydrobromide has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of PTE hydrobromide involves the inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to various cellular responses.
PTE hydrobromide inhibits PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
PTE hydrobromide has been found to have various biochemical and physiological effects. One of the most significant effects of PTE hydrobromide is the inhibition of PKC. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
PTE hydrobromide has also been found to have anti-inflammatory properties. It inhibits the production of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes PTE hydrobromide a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTE hydrobromide in lab experiments is its potency as a PKC inhibitor. PTE hydrobromide has been found to be a more potent inhibitor of PKC than other commonly used PKC inhibitors such as staurosporine and bisindolylmaleimide.
One of the limitations of using PTE hydrobromide in lab experiments is its potential cytotoxicity. PTE hydrobromide has been found to be cytotoxic to various cancer cell lines at high concentrations. Therefore, it is important to use appropriate concentrations of PTE hydrobromide in lab experiments to avoid cytotoxic effects.

Future Directions

There are several future directions for the study of PTE hydrobromide. One of the most significant directions is the investigation of its potential applications in cancer research. PTE hydrobromide has been found to inhibit the growth of various cancer cell lines, and further studies are needed to investigate its potential as a chemotherapeutic agent.
Another future direction is the investigation of the potential side effects of PTE hydrobromide. Although PTE hydrobromide has been found to be relatively safe in various studies, further studies are needed to investigate its potential side effects in humans.
Conclusion:
In conclusion, PTE hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields. Its potent inhibition of PKC makes it a valuable tool for investigating the role of PKC in various cellular processes. Additionally, its potential applications in cancer research and inflammatory diseases make it a promising therapeutic agent. Further studies are needed to investigate its potential applications and side effects.

Synthesis Methods

PTE hydrobromide can be synthesized by reacting 2-aminothiophenol with 4-bromobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromoacetophenone to form PTE hydrobromide. This synthesis method has been reported in various research articles and has been found to be efficient in producing high yields of PTE hydrobromide.

properties

IUPAC Name

1-[3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS.BrH/c1-12(20)14-8-5-9-15(10-14)18-17-19-16(11-21-17)13-6-3-2-4-7-13;/h2-11H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSERPWJHYDBARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide

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